The Strategic Utilization of 4-Bromo-3,5-dinitrobenzoic Acid (CAS 577-52-6) in Advanced Organic Synthesis and Drug Discovery
The Strategic Utilization of 4-Bromo-3,5-dinitrobenzoic Acid (CAS 577-52-6) in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern drug discovery and advanced materials, the strategic selection of molecular scaffolds dictates the success of downstream functionalization. 4-Bromo-3,5-dinitrobenzoic acid (CAS 577-52-6) represents a highly specialized, electron-deficient aromatic building block. Characterized by orthogonal reactive sites—a carboxylic acid for amidation/esterification and a highly activated C4-bromine for Nucleophilic Aromatic Substitution (S_NAr)—this compound serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and field-proven applications in oncology drug development.
Physicochemical Profiling
Understanding the physical and chemical parameters of 4-bromo-3,5-dinitrobenzoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The high Topological Polar Surface Area (TPSA) and multiple hydrogen bond acceptors make it a potent moiety for interacting with complex biological targets[1].
Table 1: Key Physicochemical Properties
| Property | Value | Analytical Significance |
| IUPAC Name | 4-bromo-3,5-dinitrobenzoic acid | Standardized nomenclature |
| CAS Number | 577-52-6 | Unique registry identifier |
| Molecular Formula | C₇H₃BrN₂O₆ | Defines stoichiometric ratios |
| Molecular Weight | 291.01 g/mol | Critical for molarity calculations |
| Melting Point | 181 - 182 °C | Indicator of crystalline purity |
| Density (Predicted) | 2.051 g/cm³ | Relevant for phase separations |
| Topological Polar Surface Area | 129 Ų | High polarity; impacts membrane permeability |
| Hydrogen Bond Acceptors | 6 | Strong potential for target protein binding |
Data sourced from 1[1] and 2[2].
Regioselective Synthesis & Mechanistic Causality
The synthesis of 4-bromo-3,5-dinitrobenzoic acid relies on the highly controlled Electrophilic Aromatic Substitution (EAS) of 4-bromobenzoic acid. The success of this reaction is governed by the synergistic directing effects of the pre-existing substituents[3].
Mechanistic Logic
The C1-carboxyl group is an electron-withdrawing meta-director, directing incoming electrophiles to the C3 and C5 positions. Simultaneously, the C4-bromo group, while weakly deactivating via inductive effects, is an ortho/para-director via resonance, also directing electrophiles to the C3 and C5 positions. This perfect regiochemical synergy ensures that nitration occurs exclusively at the desired loci, preventing the formation of unwanted structural isomers 3[3].
Regioselective nitration logic for 4-Bromo-3,5-dinitrobenzoic acid synthesis.
Protocol 1: Electrophilic Aromatic Nitration Workflow
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Step 1: Electrophile Generation. In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add fuming nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) at 0 °C. Causality: H₂SO₄ acts as a Brønsted acid to protonate HNO₃, driving the dehydration that generates the highly reactive nitronium ion (NO₂⁺).
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Step 2: Substrate Addition. Slowly introduce 4-bromobenzoic acid into the nitrating mixture in small portions, maintaining the temperature below 10 °C. Causality: The initial mononitration is highly exothermic; thermal control prevents oxidative degradation of the aromatic ring.
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Step 3: Thermal Dinitration. Remove the ice bath and gradually heat the reaction mixture to 80–100 °C for several hours. Causality: The first introduced nitro group strongly deactivates the ring. Elevated thermal energy is mandatory to overcome the high activation barrier for the second nitration event 4[4].
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Step 4: Quenching and Isolation. Cool the mixture to room temperature and pour it over crushed ice under vigorous stirring. Filter the resulting precipitate under vacuum.
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Step 5: Purification. Wash the crude solid with copious amounts of cold distilled water to remove residual mineral acids, followed by recrystallization from ethanol to afford the pure product.
Application in Oncology Drug Development
The dual-reactivity of 4-bromo-3,5-dinitrobenzoic acid makes it a privileged scaffold in medicinal chemistry. Recent breakthroughs have utilized its carboxylic acid moiety to synthesize 1,2,4-oxadiazole linked 5-fluorouracil (5-FU) derivatives, which exhibit potent anticancer activity against human cancer cell lines (e.g., MCF-7, MDA MB-231, A549, and DU-145) 5[5].
Workflow for synthesizing 1,2,4-oxadiazole linked 5-FU anticancer agents.
Protocol 2: EDC-Mediated Synthesis of 1,2,4-Oxadiazole Derivatives
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Step 1: Carboxyl Activation. Dissolve 4-bromo-3,5-dinitrobenzoic acid (1.0 eq) and EDC·HCl (1.5 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes. Causality: EDC reacts with the carboxylate to form an electrophilic O-acylisourea intermediate, priming the carbon center for nucleophilic attack.
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Step 2: Nucleophilic Addition. Add the 5-fluorouracil amidoxime derivative (1.0 eq) to the mixture and reflux for 2 hours. Causality: The amidoxime nitrogen attacks the O-acylisourea, forming an open-chain O-acylamidoxime intermediate while displacing the water-soluble urea byproduct.
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Step 3: Solvent Exchange & Base Addition. Evaporate the DCM under reduced pressure. Resuspend the intermediate in absolute ethanol and add sodium acetate (NaOAc, 1.0 eq). Causality: NaOAc neutralizes the HCl salt from EDC and provides the mildly basic conditions necessary to facilitate the subsequent ring closure.
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Step 4: Dehydrative Cyclization. Reflux the ethanolic mixture for 3 hours. Causality: Thermal conditions drive the intramolecular condensation (loss of H₂O), yielding the thermodynamically stable 1,2,4-oxadiazole heterocycle 5[5].
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Step 5: Isolation. Cool the reaction to room temperature, pour into ice water, filter the precipitate, and recrystallize to obtain the final anticancer compound (Yield ~37%, Mp: 386–388 °C).
Safety, Handling, and GHS Classification
Due to the presence of multiple nitro groups and a reactive halogen, 4-bromo-3,5-dinitrobenzoic acid must be handled with stringent safety protocols.
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GHS Classification: Skin Sensitization Category 1 (H317: May cause an allergic skin reaction)[1].
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Handling Directives: Operations must be conducted within a certified fume hood. Avoid breathing dust/fumes (P261). Contaminated work clothing should not be allowed out of the workplace (P272), and standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory (P280)[2].
References
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PubChem , 4-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6 | CID 4068385, National Institutes of Health. 1
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Guidechem , 4-BROMO-3,5-DINITROBENZOIC ACID 577-52-6 wiki, Guidechem. 2
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Benchchem , 5-Bromo-2,4-dinitrobenzoic acid (Related Synthesis Paradigms), Benchchem. 3
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ChemicalBook , 4-BROMO-3,5-DINITROBENZOIC ACID synthesis, ChemicalBook. 4
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PMC / NIH , Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents, Bommera et al., BMC Chemistry (2021). 5
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